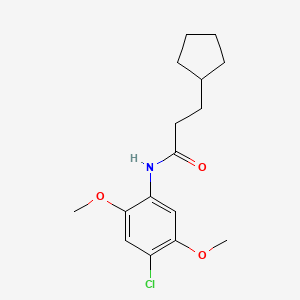
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit minimal gastrointestinal toxicity, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A. One potential direction is to investigate its potential therapeutic applications in other disease conditions, such as cancer and neurodegenerative diseases. Another direction is to develop novel formulations of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A that improve its solubility and bioavailability, making it easier to administer in vivo. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A in humans.
Synthesemethoden
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A involves the reaction between 5-chloro-2-hydroxybenzoic acid and 4-isopropylphenol. The resulting product is then subjected to N-acylation using acetic anhydride and N,N-dimethylformamide to yield the final product, N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)19-15-9-13(18)5-8-16(15)20/h3-9,11,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZWMWWFJLKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)



![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)




